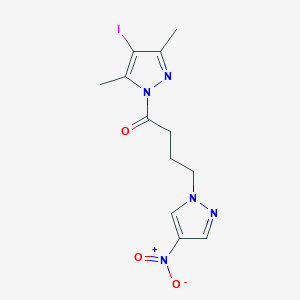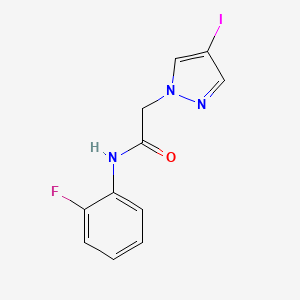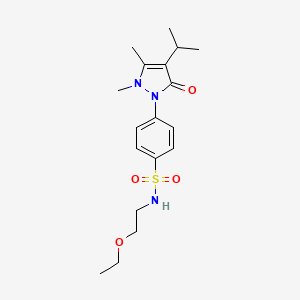
Thiazolidin-4-one, 5-(3-ethoxy-4-hydroxybenzylidene)-2-imino-3-(4-pyrrol-1-ylfurazan-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is a complex organic molecule that features a combination of various functional groups, including an ethoxy group, a hydroxyl group, an imino group, a pyrrole ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Thiazolone Core: The thiazolone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.
Formation of the Imino Group: The imino group can be formed by condensation of an amine with an aldehyde or ketone.
Final Coupling: The final coupling step involves the reaction of the intermediate with 3-ethoxy-4-hydroxybenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE: has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structural features and potential biological activity.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Research: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: Potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE
- N’-[(E)-(3-ETHOXY-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
Uniqueness
The uniqueness of 5-[(E)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-2-IMINO-3-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]-1,3-THIAZOLAN-4-ONE lies in its combination of functional groups and rings, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H15N5O4S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-imino-3-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15N5O4S/c1-2-26-13-9-11(5-6-12(13)24)10-14-17(25)23(18(19)28-14)16-15(20-27-21-16)22-7-3-4-8-22/h3-10,19,24H,2H2,1H3/b14-10+,19-18? |
InChI Key |
UJXQGLWBVCQNRF-HCGBRMHTSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=NON=C3N4C=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-nitro-2-oxopyridin-1(2H)-yl)methyl]benzonitrile](/img/structure/B11070261.png)
![2,4-dichloro-N-[2,5-dioxo-1-(1-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11070270.png)
![3,6-dichloro-N-{2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11070277.png)

![1-(3-{5-[(3-chlorobenzyl)sulfonyl]-1H-tetrazol-1-yl}phenyl)ethanone](/img/structure/B11070295.png)

![2,2'-sulfanediylbis{N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide}](/img/structure/B11070303.png)
![Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11070310.png)
![4-(dimethylamino)-N'-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]benzohydrazide](/img/structure/B11070320.png)
![3,8-bis(1,3-benzodioxol-5-ylmethylsulfanyl)-18-thia-2,4,5,7,9,10-hexazapentacyclo[10.6.0.02,6.07,11.013,17]octadeca-1(12),3,5,8,10,13(17)-hexaene](/img/structure/B11070326.png)


![N-(4-methoxybenzyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B11070357.png)
![2-(4-methylpiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11070363.png)
